molecular formula C20H19N3O4S2 B11295225 1-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxo-2-phenylpyrrolidine-3-carboxamide

1-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxo-2-phenylpyrrolidine-3-carboxamide

Cat. No.: B11295225
M. Wt: 429.5 g/mol
InChI Key: JOCUEBGLTXSEOI-UHFFFAOYSA-N
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Description

1-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxo-2-phenylpyrrolidine-3-carboxamide is a complex organic compound that features a benzothiazole ring, a pyrrolidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxo-2-phenylpyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzothiazole ring, the introduction of the sulfonyl group, and the construction of the pyrrolidine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxo-2-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole and pyrrolidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group may yield sulfone derivatives, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

1-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxo-2-phenylpyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxo-2-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxo-2-phenylpyrrolidine-3-carboxamide is unique due to its combination of a benzothiazole ring, a pyrrolidine ring, and a sulfonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C20H19N3O4S2

Molecular Weight

429.5 g/mol

IUPAC Name

1-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-5-oxo-2-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C20H19N3O4S2/c1-23-17(24)11-14(18(23)12-6-4-3-5-7-12)19(25)22-20-21-15-9-8-13(29(2,26)27)10-16(15)28-20/h3-10,14,18H,11H2,1-2H3,(H,21,22,25)

InChI Key

JOCUEBGLTXSEOI-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(CC1=O)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)C4=CC=CC=C4

Origin of Product

United States

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